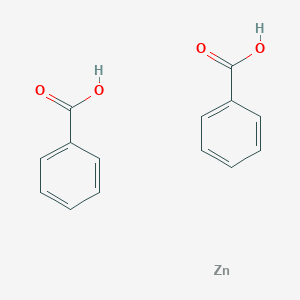

benzoic acid;zinc

Vue d'ensemble

Description

Zinc benzoate, also known as zinc dibenzoate, is a white crystalline powder with the chemical formula C7H6O2Zn. It is a zinc salt of benzoic acid and is known for its solubility in organic solvents such as alcohols and ketones, while being slightly soluble in water. Zinc benzoate is stable in air but decomposes upon heating .

Méthodes De Préparation

Zinc benzoate can be synthesized through various methods. One common synthetic route involves the reaction of benzoic acid with zinc oxide or zinc hydroxide in the presence of a mixed solvent. The reaction typically involves heating and stirring the mixture until the benzoic acid is completely dissolved, followed by the addition of zinc oxide or zinc hydroxide. A catalyst is then added, and the reaction is allowed to proceed for several hours. The product is obtained by cooling, filtering, and drying the mixture .

Industrial production methods often involve similar processes but on a larger scale. The solvent method is preferred for its efficiency and environmental benefits, as it does not produce salt-containing wastewater and allows for the recycling of solvents .

Analyse Des Réactions Chimiques

Zinc benzoate undergoes various chemical reactions, including:

Oxidation: Zinc benzoate can be oxidized to form zinc oxide and benzoic acid.

Reduction: It can be reduced to form zinc metal and benzoic acid.

Substitution: Zinc benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of zinc benzoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cell signaling. In drug delivery systems, zinc benzoate can facilitate the controlled release of therapeutic agents, enhancing their efficacy and reducing side effects .

Comparaison Avec Des Composés Similaires

Zinc benzoate can be compared with other zinc carboxylates, such as zinc acetate and zinc stearate. While all these compounds serve as sources of zinc ions, zinc benzoate is unique in its solubility properties and its specific applications in organic synthesis and drug delivery. Similar compounds include:

Zinc acetate: Used in dietary supplements and as a catalyst in chemical reactions.

Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.

Zinc 4-aminobenzoate: Studied for its antimicrobial properties and potential medical applications

Zinc benzoate stands out due to its specific solubility in organic solvents and its role in advanced applications such as MOFs for drug delivery .

Propriétés

Formule moléculaire |

C14H12O4Zn |

|---|---|

Poids moléculaire |

309.6 g/mol |

Nom IUPAC |

benzoic acid;zinc |

InChI |

InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |

Clé InChI |

TYESNCFSJHPNCR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxymethyl-3-methyl-5-phenylimidazo[5,4-b]pyridine](/img/structure/B8503896.png)

![4-Chloro-2-[(3-chlorophenyl)amino]-1-nitrobenzene](/img/structure/B8503907.png)